molecular formula C23H23N3OS B390439 2-(benzylsulfanyl)-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]acetohydrazide

2-(benzylsulfanyl)-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]acetohydrazide

Cat. No.: B390439
M. Wt: 389.5g/mol
InChI Key: IEIKQUTXSJPTKO-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a methylanilino group, and an acetohydrazide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of benzyl mercaptan with an appropriate aldehyde to form a benzylsulfanyl intermediate. This intermediate is then reacted with 4-methylaniline to introduce the methylanilino group. Finally, the acetohydrazide moiety is introduced through a condensation reaction with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The methylanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with simpler structures.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The methylanilino group may interact with aromatic residues in enzymes or receptors, influencing their activity. The acetohydrazide moiety can form hydrogen bonds with various biomolecules, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5g/mol

IUPAC Name

2-benzylsulfanyl-N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H23N3OS/c1-26(21-10-6-3-7-11-21)22-14-12-19(13-15-22)16-24-25-23(27)18-28-17-20-8-4-2-5-9-20/h2-16H,17-18H2,1H3,(H,25,27)/b24-16+

InChI Key

IEIKQUTXSJPTKO-LFVJCYFKSA-N

SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3

Isomeric SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC=CC=C3

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.